REACTION_CXSMILES
|
[OH-:1].[Li+].C([N:6]1[C:14]2[C:9](=[CH:10][C:11](CC([O-])=O)=[CH:12][C:13]=2[CH3:15])[CH:8]=[N:7]1)(=O)C.[Cl-].[NH4+]>CO.O1CCCC1>[CH3:15][C:13]1[CH:12]=[C:11]([OH:1])[CH:10]=[C:9]2[C:14]=1[NH:6][N:7]=[CH:8]2 |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
(1-acetyl-7-methyl-1H-indazol-5-yl)acetate
|
Quantity
|
850 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1N=CC2=CC(=CC(=C12)C)CC(=O)[O-]
|
Name
|
methanol tetrahydrofuran
|
Quantity
|
7.4 mL
|
Type
|
solvent
|
Smiles
|
CO.O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract solution was washed with a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a silica gel column chromatography (eluent: chloroform/methanol=100:3)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C2C=NNC12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 505 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |